molecular formula C14H16IN3O2 B13105015 Tert-butyl 3-cyano-3-(3-iodopyridin-2-YL)azetidine-1-carboxylate

Tert-butyl 3-cyano-3-(3-iodopyridin-2-YL)azetidine-1-carboxylate

Cat. No.: B13105015
M. Wt: 385.20 g/mol
InChI Key: JOEXGIVTFJPKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-cyano-3-(3-iodopyridin-2-yl)azetidine-1-carboxylate (CAS: 1360451-25-7, molecular formula: C₁₄H₁₆IN₃O₂, molecular weight: 385.20) is a protected azetidine derivative widely utilized as a synthetic intermediate in medicinal and organic chemistry. Its structure features a tert-butyl carbamate group, a cyano substituent, and a 3-iodopyridinyl moiety at the 3-position of the azetidine ring. The iodine atom on the pyridine ring enhances its utility in cross-coupling reactions, while the cyano group contributes to electronic modulation and hydrogen-bonding interactions .

Properties

Molecular Formula

C14H16IN3O2

Molecular Weight

385.20 g/mol

IUPAC Name

tert-butyl 3-cyano-3-(3-iodopyridin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C14H16IN3O2/c1-13(2,3)20-12(19)18-8-14(7-16,9-18)11-10(15)5-4-6-17-11/h4-6H,8-9H2,1-3H3

InChI Key

JOEXGIVTFJPKIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)C2=C(C=CC=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-3-(3-iodopyridin-2-yl)azetidine-1-carboxylate typically involves the reaction of cyanoazetidine with 2-fluoro-3-iodopyridine in the presence of lithium hexamethyldisilazide (LiHMDS) as a base. The reaction is carried out in dry tetrahydrofuran (THF) under an inert nitrogen atmosphere at room temperature. The reaction mixture is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic phase is dried over sodium sulfate and purified by chromatography on silica gel to obtain the desired product with a yield of approximately 76% .

Industrial Production Methods

The use of recyclable reagents and mild reaction conditions makes this synthesis route suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-3-(3-iodopyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodopyridinyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

    Cyclization Reactions: The azetidine ring can undergo ring-opening or ring-closing reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases like LiHMDS, reducing agents such as lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4). The reactions are typically carried out in solvents like THF or ethyl acetate under controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while oxidation can produce carboxylic acids .

Mechanism of Action

The mechanism by which tert-butyl 3-cyano-3-(3-iodopyridin-2-yl)azetidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the iodopyridinyl group can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological properties .

Comparison with Similar Compounds

Key Observations:

Electronic and Steric Effects: The 3-iodopyridinyl group in the target compound introduces steric bulk and polarizability, making it distinct from smaller substituents like fluoromethyl or hydroxyimino. This bulk may reduce solubility but enhances cross-coupling efficiency compared to non-halogenated analogs . Cyano-containing derivatives (e.g., compounds 30 and the target) exhibit strong electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions .

Reactivity in Synthesis: The iodine atom in the target compound enables Pd-catalyzed cross-couplings, a feature absent in silyl- or oxyimino-substituted analogs. For example, highlights the use of tert-butyl 3-aminoazetidine-1-carboxylate in Buchwald-Hartwig couplings, suggesting the target’s iodine could be replaced with aryl/heteroaryl groups . In contrast, the trimethylsilylpropynyl group in compound 30 is hydrolyzed to a carboxylic acid (35), demonstrating divergent reactivity for carboxylate-based drug candidates .

Biological and Material Applications :

  • Fluorinated analogs (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate derivatives) are prioritized in CNS drug discovery due to improved blood-brain barrier penetration, whereas the target’s iodine may limit such applications due to size and polarity .
  • Piperazinyl-substituted analogs (e.g., compound 16) are optimized for solubility and target engagement in kinase inhibitors, contrasting with the target’s focus on synthetic versatility .

Biological Activity

Tert-butyl 3-cyano-3-(3-iodopyridin-2-YL)azetidine-1-carboxylate (CAS No. 1360451-25-7) is a synthetic organic compound with the molecular formula C14H16IN3O2 and a molecular weight of 385.20 g/mol. This compound has garnered attention for its potential biological activities, particularly in the pharmaceutical field.

Chemical Structure and Properties

The structure of this compound features a tert-butyl group, a cyano group, and a pyridine derivative, which contribute to its chemical reactivity and biological activity. The presence of iodine in the pyridine ring enhances its pharmacological properties by facilitating interactions with biological targets.

PropertyValue
Molecular Formula C14H16IN3O2
Molecular Weight 385.20 g/mol
CAS Number 1360451-25-7
Purity NLT 98%

This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including Janus kinase (JAK) inhibitors such as baricitinib. JAK inhibitors are essential in treating autoimmune diseases like rheumatoid arthritis due to their ability to modulate inflammatory pathways.

Pharmacological Applications

  • JAK Inhibition : The compound's structural features allow it to inhibit JAK1 and JAK2 enzymes effectively, which play a critical role in cytokine signaling pathways involved in inflammation.
  • Potential Antiviral Activity : Preliminary studies suggest that compounds with similar structures may exhibit antiviral properties, although specific data on this compound is limited.

Synthesis and Application in Pharmaceuticals

Research indicates that this compound serves as a significant precursor in synthesizing baricitinib, highlighting its importance in pharmaceutical chemistry. The synthesis typically involves multiple steps, ensuring high yield and purity, which are crucial for drug development.

Toxicological Studies

While specific toxicological data on this compound is sparse, related compounds have undergone extensive safety evaluations. These studies are vital for understanding potential side effects and ensuring safe usage in therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds used in pharmaceutical applications:

Compound NameCAS NumberPrimary UseJAK Inhibition
This compound1360451-25-7Intermediate for JAK inhibitorsYes
Baricitinib1187594-09-7Treatment of rheumatoid arthritisYes
Tofacitinib477202-24-8Treatment of rheumatoid arthritisYes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.